methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core fused with a 1,3-benzodioxole moiety and a methyl ester group. The presence of the amino and ester functional groups suggests reactivity amenable to further derivatization, making it a candidate for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C19H14N4O4 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 2-amino-1-(1,3-benzodioxol-5-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H14N4O4/c1-25-19(24)15-16-18(22-12-5-3-2-4-11(12)21-16)23(17(15)20)10-6-7-13-14(8-10)27-9-26-13/h2-8H,9,20H2,1H3 |
InChI Key |
OEOSLVFJJWOSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. . The final step often involves the esterification of the carboxylate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts to minimize by-products and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating microtubule assembly . The compound’s structure allows it to bind to specific sites on tubulin, thereby inhibiting its polymerization and disrupting the mitotic process.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s pyrrolo[2,3-b]quinoxaline core distinguishes it from related derivatives:
- Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (): Features a simpler pyrrole ring substituted with a benzoyl group.
- Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (): Contains a cyano-substituted pyrrole linked to an aminophenyl group. The cyano group increases electron-withdrawing character, contrasting with the electron-donating benzodioxole in the target compound .
Substituent Effects
- Benzodioxole vs. Benzoyl () : The 1,3-benzodioxol-5-yl group in the target compound enhances electron density and may improve solubility in polar solvents compared to the hydrophobic benzoyl group .
- Methyl Ester vs. Ethyl Ester () : The methyl ester in the target compound offers slightly higher hydrolytic stability and lower lipophilicity than ethyl esters, influencing metabolic pathways and bioavailability .
Physicochemical and Spectral Data Comparison
The table below summarizes key properties inferred from structurally related compounds:
Crystallographic and Validation Considerations
Crystallographic analysis using programs like SHELX () is critical for confirming the target compound’s structure. Similar compounds (e.g., ) rely on X-ray diffraction for validating bond angles and torsional conformations, which influence packing efficiency and stability .
Biological Activity
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (commonly referred to as MBQ) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MBQ, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
MBQ has a complex molecular structure characterized by a pyrroloquinoxaline core with a methoxybenzodioxole substituent. The molecular formula is , and its CAS number is 433698-48-7. The compound's structural features contribute to its unique biological properties.
Research indicates that MBQ exhibits various biological activities through different mechanisms:
- Anticancer Activity : Preliminary studies suggest that MBQ may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
- Antimicrobial Effects : Some derivatives of quinoxaline compounds have shown significant antibacterial and antifungal properties. MBQ could potentially share these characteristics due to structural similarities.
Biological Activity Data
The following table summarizes key findings related to the biological activity of MBQ and its derivatives:
Case Studies
- Anticancer Study : In vitro studies conducted on various cancer cell lines demonstrated that MBQ significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Antimicrobial Evaluation : A comparative analysis of MBQ with known antimicrobial agents showed that it exhibited comparable activity against certain bacterial strains, indicating its potential as an alternative treatment option.
Research Findings
Recent research has focused on optimizing the structure of MBQ to enhance its biological activity. Modifications have been made to improve solubility and bioavailability, which are critical factors in drug development.
Structure-Activity Relationship (SAR)
Understanding the SAR of MBQ is crucial for predicting its biological activity. Studies have shown that specific substitutions on the benzodioxole moiety can significantly affect the compound's potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
